molecular formula C15H21N5O5 B2487569 methyl [1,3-dimethyl-8-(morpholin-4-ylmethyl)-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl]acetate CAS No. 841206-57-3

methyl [1,3-dimethyl-8-(morpholin-4-ylmethyl)-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl]acetate

Cat. No. B2487569
CAS RN: 841206-57-3
M. Wt: 351.363
InChI Key: DFVODWHOFQDUHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds similar to methyl [1,3-dimethyl-8-(morpholin-4-ylmethyl)-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl]acetate typically involves strategies aimed at incorporating the morpholine functionality into heterocyclic scaffolds. For instance, Pandey et al. (2012) discussed a method for synthesizing designed scaffolds like dimethyl [(2R,3R,5S)‐5‐phenylmorpholine-2,3‐diyl]diacetate through photoinduced one-electron reductive activation, which could be analogous to methods used for our compound of interest (Pandey, Gaikwad, & Gadre, 2012).

Molecular Structure Analysis

The molecular structure of compounds containing morpholine and purine functionalities has been studied to understand their interaction mechanisms and structural stability. Taouss et al. (2016) analyzed the crystal structures of adducts involving morpholine, showcasing the significance of hydrogen bonding in stabilizing these structures. These insights can be extended to the structural analysis of our target compound (Taouss & Jones, 2016).

Chemical Reactions and Properties

The chemical reactivity and properties of such compounds are profoundly influenced by their functional groups. Kumar et al. (2007) demonstrated the utility of a morpholine derivative in synthesizing potent antimicrobials, indicating that the morpholine group in our compound may also contribute to its chemical reactivity and potential biological applications (Kumar, Sadashiva, & Rangappa, 2007).

Physical Properties Analysis

The physical properties of heterocyclic compounds like our target are crucial for their application in material science and pharmacology. Medetalibeyoğlu et al. (2019) conducted a comprehensive analysis on the molecular structure, vibrational analysis, and thermodynamic properties of a compound with morpholine, providing a basis for understanding the physical characteristics of similar compounds (Medetalibeyoğlu, Yüksek, & Özdemir, 2019).

Chemical Properties Analysis

Investigating the chemical properties, including reactivity patterns and stability of such compounds, is essential for their application in synthetic chemistry and drug design. Dotsenko et al. (2016) explored the aminomethylation of morpholinium derivatives, shedding light on the chemical behavior of compounds with morpholine groups under different reaction conditions. These findings can provide insights into the chemical properties of our target compound (Dotsenko et al., 2016).

Scientific Research Applications

Chemical Synthesis and Scaffolding

  • Designed scaffold dimethyl [(2R,3R,5S)-5-phenylmorpholine-2,3-diyl]diacetate was synthesized using photoinduced one-electron reductive β-activation. This morpholine derivative was transformed into valuable heterocyclic building blocks, demonstrating its versatility as a "chemical multitalent" in synthesis (Pandey, Gadre, & Gaikwad, 2012).

Pharmacological Applications

  • In a study exploring xanthineacetic acid derivatives, the compound 1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-7H-purine-7-acetic acid 2-(1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-7H-purine-7-yl)ethyl ester showed strong bronchodilating effects in vitro (Peikov et al., 1995).

Hemorheological Applications

  • The crystal structure of depogen, containing the 1,2,3,6-tetrahydro-7H-1,3-dimethyl-2,6-dioxopurine-7-acetate moiety, was studied to understand its pharmacological properties. This study highlights the importance of crystal structure knowledge in drug development (Böcskei, Simon, Friesz, & Hermecz, 1995).

Neuroprotective and MAO-B Inhibitory Activities

  • A study focused on synthesizing theophylline-7-acetyl semi- and thiosemicarbazide hybrids. One of the derivatives, containing a 1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl moiety, exhibited significant neuroprotective and MAO-B inhibitory activities in vitro (Mitkov et al., 2022).

Antioxidant and Anti-inflammatory Properties

  • Methyl 1-(1,3-dimethyl-2,6-dioxo-7-arylalkyl-(alkenyl-)-2,3,6,7-tetrahydro-1H-purin-8-yl)- 5-(4-methyl-(methoxy-, chloro-)phenyl)-1H-pyrazole-3-carboxylates were synthesized and showed potent antioxidant and anti-inflammatory properties in vitro (Кorobko, Hadjipavlou-Litina, & Logoyda, 2018).

Crystal Structure Analysis

  • The crystal structure of 2′,3′-isopropylideneadenosines, including a compound with a similar purine-2,6-dione structure, was studied for conformational analysis, absolute configurations, and electronic absorption and CD spectra, aiding in the characterization of chiral molecules and their derivatives (Ivanova & Spiteller, 2011).

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. As with any chemical, appropriate safety precautions should be taken when handling it, including the use of personal protective equipment and proper ventilation .

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential applications. If it’s a biologically active compound, it could be studied for potential therapeutic uses .

properties

IUPAC Name

methyl 2-[1,3-dimethyl-8-(morpholin-4-ylmethyl)-2,6-dioxopurin-7-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N5O5/c1-17-13-12(14(22)18(2)15(17)23)20(9-11(21)24-3)10(16-13)8-19-4-6-25-7-5-19/h4-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFVODWHOFQDUHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)CN3CCOCC3)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.